molecular formula C6H7N3O2 B2422380 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1447992-40-6

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B2422380
M. Wt: 153.141
InChI Key: YIHIZHJNIXDDSO-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1447992-40-6 . It has a molecular weight of 153.14 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid are not mentioned in the search results, 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 153.14 .

Scientific Research Applications

Heterocyclic Derivative Synthesis

  • 1,2,4-Triazole derivatives, including those related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been synthesized for potential applications in medicinal and agricultural chemistry. These derivatives are notable for their herbicidal and antifungal activities (Lassalas et al., 2017).

Synthesis and Structural Analysis

  • Research has focused on the synthesis and crystallographic analysis of various triazole derivatives. This includes studies on bond lengths and electron density, providing insights into the structural properties of these compounds (Boechat et al., 2016).

Application in Polymer Science

  • Derivatives of cyclopropane carboxylic acid, including 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been utilized in the synthesis of polymers. These polymers exhibit unique properties such as transparency and hardness, relevant in material science (Moszner et al., 1999).

Antimicrobial Activity

  • Some triazole derivatives demonstrate antimicrobial properties. Research into the synthesis and characterization of these compounds provides a basis for developing new antimicrobial agents (Holla et al., 2005).

Coordination Polymer Development

  • The study of coordination polymers involving triazole derivatives, including those related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, has been significant. These polymers have potential applications in various fields, such as material science and catalysis (Yang et al., 2013).

Natural Product Synthesis and Biological Activities

  • Cyclopropane-containing natural products, including 1-aminocyclopropane-1-carboxylic acid derivatives, have been a subject of interest due to their range of biological activities. This research area spans isolation, synthesis, and exploration of potential applications in pharmaceuticals and agriculture (Coleman & Hudson, 2016).

Fungicidal Properties

  • Triorganotin derivatives of 1,2,4-triazol-4-yl benzoates, closely related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been synthesized and shown to possess significant antifungal activities. This research suggests potential agricultural applications (Li et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHIZHJNIXDDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid

CAS RN

1447992-40-6
Record name 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid
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